| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |

1269279-5g |

2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |

846-20-8 |

98% |

5g |

¥7979.00 |

2024-07-28 |

|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. |

B5756-1G |

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone |

846-20-8 |

98.0%(T) |

1g |

¥1450.0 |

2024-07-20 |

|

| Aaron |

AR01JRN1-1g |

2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |

846-20-8 |

98% |

1g |

$202.00 |

2025-02-10 |

|

| 1PlusChem |

1P01JREP-1g |

2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |

846-20-8 |

98.0% |

1g |

$228.00 |

2024-04-21 |

|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. |

B5756-1G |

2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |

846-20-8 |

>98.0%(T) |

1g |

¥1450.00 |

2024-04-15 |

|

| abcr |

AB549833-5 g |

2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride; . |

846-20-8 |

|

5g |

€828.00 |

2023-07-11 |

|

| Alichem |

A449042830-5g |

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone |

846-20-8 |

95% |

5g |

$6210.90 |

2023-08-31 |

|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. |

B5756-5G |

4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone |

846-20-8 |

98.0%(T) |

5g |

¥5700.0 |

2024-07-20 |

|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. |

1269279-1g |

2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |

846-20-8 |

98% |

1g |

¥1937.00 |

2024-07-28 |

|

| abcr |

AB549833-1g |

2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride; . |

846-20-8 |

|

1g |

€265.50 |

2025-02-18 |

|

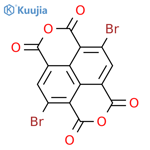

![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone structure](https://ja.kuujia.com/scimg/cas/846-20-8x500.png)